molecular formula C48H45N3O6 B2806473 Itttdqp CAS No. 1375279-77-8

Itttdqp

Cat. No.: B2806473
CAS No.: 1375279-77-8
M. Wt: 759.903
InChI Key: UHFFZPLLEXRHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itttdqp involves multiple steps, starting with the preparation of the indole and anthraquinone derivatives. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. The reaction conditions typically involve the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Itttdqp undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

Itttdqp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Itttdqp involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multi-ring structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Itttdqp include other multi-ring systems with functional groups, such as:

Uniqueness

This compound stands out due to its unique combination of indole and anthraquinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler molecules in terms of versatility and functionality .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H45N3O6/c1-3-5-7-9-13-28(14-10-8-6-4-2)50-44(52)34-21-17-30-32-19-23-36-43-37(24-20-33(41(32)43)31-18-22-35(45(50)53)42(34)40(30)31)47(55)51(46(36)54)39(48(56)57)25-27-26-49-38-16-12-11-15-29(27)38/h11-12,15-24,26,28,39,49H,3-10,13-14,25H2,1-2H3,(H,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFFZPLLEXRHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CNC9=CC=CC=C98)C(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H45N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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